2-Fluoro-6-methoxybenzamide

Description

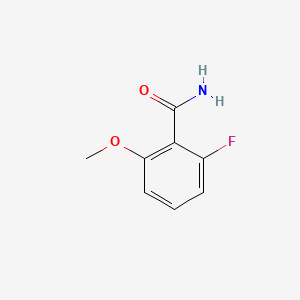

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJNFURQDZEPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342207 | |

| Record name | 2-Fluoro-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529512-81-0 | |

| Record name | 2-Fluoro-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 529512-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzamide

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and applications of 2-Fluoro-6-methoxybenzamide. It moves beyond a simple data sheet to provide insights into the causality behind its chemical behavior and its potential as a valuable building block in modern synthetic chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide, a class of compounds frequently explored in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the amide functionality, imparts specific steric and electronic properties that are of significant interest in the design of bioactive molecules.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 529512-81-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| SMILES | COC1=C(C(=CC=C1)F)C(=O)N | PubChem[1] |

| InChIKey | BDJNFURQDZEPLK-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 169.05390666 Da | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Spectroscopic Profile for Structural Verification

Confirmation of the chemical structure is paramount. The following section details the expected spectral data for this compound, providing a benchmark for researchers synthesizing or handling this compound.

Table 3: Key Spectroscopic Features

| Technique | Feature | Expected Chemical Shift / Range | Rationale |

|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.9 ppm (singlet, 3H) | Methoxy group protons, singlet as there are no adjacent protons. |

| Aromatic H | 6.8 - 7.5 ppm (multiplet, 3H) | Protons on the aromatic ring, complex splitting due to coupling with each other and the fluorine atom. | |

| -NH₂ | 5.5 - 8.5 ppm (broad singlet, 2H) | Amide protons, typically broad and may exchange with D₂O. Chemical shift can be concentration and solvent dependent. | |

| ¹³C NMR | -C =O | 165 - 170 ppm | Carbonyl carbon of the amide group. |

| Aromatic C -F | 158 - 162 ppm (doublet, ¹JCF ≈ 240-250 Hz) | Carbon directly bonded to fluorine, shows a large one-bond coupling constant. | |

| Aromatic C -O | 155 - 159 ppm | Carbon directly bonded to the methoxy group. | |

| Aromatic C -H | 110 - 135 ppm | Aromatic carbons bonded to hydrogen. | |

| -OCH₃ | 55 - 60 ppm | Methoxy group carbon. | |

| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amide N-H bonds.[2] |

| C=O Stretch | 1650-1690 cm⁻¹ (strong) | Carbonyl stretching of the amide group ("Amide I band").[2] | |

| C-O Stretch | 1000-1300 cm⁻¹ | Stretching of the aryl-ether C-O bond.[2] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 169 | The mass corresponding to the intact molecule.[1] |

| | Key Fragments | m/z = 153, 123 | Corresponding to the loss of NH₂ (-16) and subsequent loss of formaldehyde (-30) from the methoxy group.[1] |

Recommended Synthetic Pathway

While multiple synthetic routes may exist, a reliable and common approach to synthesizing benzamides is through the activation of the corresponding carboxylic acid followed by amination. The precursor, 2-Fluoro-6-methoxybenzoic acid, is a commercially available starting material.[3][4]

Detailed Protocol: Direct Amide Coupling

This protocol describes a direct coupling method, which often proceeds under milder conditions than the acyl chloride route and avoids the handling of thionyl chloride.

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of an activated ester is the key step; this intermediate is highly susceptible to nucleophilic attack.

-

Amination: Introduce the ammonia source. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonium chloride (NH₄Cl, 1.5 eq) and allowing the in-situ generated ammonia to react.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) as outlined in Section 2.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3]

-

Medicinal Chemistry Scaffold: The benzamide moiety is a well-established pharmacophore present in numerous approved drugs.[5] The specific substitutions on this molecule offer distinct advantages:

-

Fluorine Atom: The introduction of fluorine is a common strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6][7] For instance, studies on related 2,6-difluorobenzamides have shown their potency as inhibitors of the bacterial cell division protein FtsZ, highlighting the importance of the fluorine substituents for activity.[7]

-

Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and solubility. Its position, ortho to the amide, creates a specific steric environment that can be crucial for selective binding to a biological target.

-

-

Intermediate for API Synthesis: This compound is a valuable precursor for creating more elaborate Active Pharmaceutical Ingredients (APIs). The primary amide can be a handle for further chemical transformations, or it can be the final desired functionality in a target molecule. Its precursor, 2-Fluoro-6-methoxybenzoic acid, is noted as a key building block for various drug families.[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical compound. Based on aggregated GHS data, this compound should be handled with care.[1]

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[1] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[10]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

References

-

PubChem Compound Summary for CID 579738, this compound. National Center for Biotechnology Information. [Link]

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. National Center for Biotechnology Information (PMC). [Link]

-

2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

-

PubChem Compound Summary for CID 2737360, 2-Fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. nbinno.com [nbinno.com]

- 4. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Buy 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 [smolecule.com]

- 7. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzamide

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-6-methoxybenzamide, a key intermediate in the development of various pharmaceuticals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each approach.

Introduction

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry. Its structural features, including the fluorine and methoxy substitutions on the aromatic ring, can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The strategic placement of these functional groups often leads to enhanced metabolic stability, improved binding affinity to biological targets, and favorable solubility profiles. This guide will explore three principal synthetic routes to this valuable compound, each originating from a different commercially available precursor.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting points. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and scalability of the process. This guide will focus on three robust and well-precedented strategies:

-

Amidation of 2-Fluoro-6-methoxybenzoic acid: A direct and classical approach involving the conversion of a carboxylic acid to its corresponding primary amide.

-

Hydrolysis of 2-Fluoro-6-methoxybenzonitrile: A common method for the preparation of benzamides, leveraging the controlled hydrolysis of a nitrile functional group.

-

Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzamide: A pathway that introduces the methoxy group in the final step via a substitution reaction on a di-fluorinated precursor.

Pathway 1: Amidation of 2-Fluoro-6-methoxybenzoic Acid

This is arguably the most straightforward and frequently employed route for the synthesis of this compound, contingent on the availability of the corresponding carboxylic acid. The overall transformation involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia.

Mechanistic Rationale

The direct reaction of a carboxylic acid with ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more electrophilic species. Two common strategies are employed:

-

Formation of an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-fluoro-6-methoxybenzoyl chloride. This intermediate readily reacts with ammonia to yield the desired amide.

-

In-situ Activation with Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt), are used to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by ammonia to form the amide bond.

Diagram of the Amidation Pathway

Caption: Two common strategies for the amidation of 2-Fluoro-6-methoxybenzoic acid.

Experimental Protocol (Acyl Chloride Method)

Step 1: Synthesis of 2-Fluoro-6-methoxybenzoyl chloride

-

To a stirred solution of 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-6-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 2-fluoro-6-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) or concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Maintain the temperature at 0 °C during the addition and then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the acyl chloride is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Acyl Chloride Method | Coupling Agent Method |

| Reagents | Thionyl chloride/Oxalyl chloride, Ammonia | EDC/DCC, HOBt, Ammonia |

| Advantages | High reactivity, often high yields | Milder conditions, good for sensitive substrates |

| Disadvantages | Harsh reagents, generation of HCl | Cost of coupling agents, formation of byproducts |

| Typical Yield | 70-90% | 60-85% |

Pathway 2: Hydrolysis of 2-Fluoro-6-methoxybenzonitrile

This pathway offers an alternative route, particularly when 2-Fluoro-6-methoxybenzonitrile is a more readily accessible starting material. The key transformation is the controlled hydrolysis of the nitrile group to a primary amide.

Mechanistic Rationale

The hydrolysis of nitriles can be catalyzed by either acid or base.

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, the amide is formed.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the amide.

It is crucial to control the reaction conditions to favor the formation of the amide over the complete hydrolysis to the carboxylic acid. Generally, milder conditions and shorter reaction times favor the formation of the amide.

Diagram of the Nitrile Hydrolysis Pathway

Caption: The addition-elimination mechanism of the SNAr reaction to form this compound.

Experimental Protocol (Proposed)

-

Prepare a solution of sodium methoxide by dissolving sodium metal (1.0-1.2 eq) in anhydrous methanol under an inert atmosphere.

-

To this solution, add 2,6-difluorobenzamide (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

The reaction time can vary depending on the reactivity of the substrate, but typically ranges from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous acid (e.g., dilute HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the this compound by recrystallization or column chromatography.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) |

| Reagents | 2,6-Difluorobenzamide, Sodium Methoxide |

| Advantages | Potentially cost-effective if the starting material is readily available, introduces functionality late in the synthesis |

| Disadvantages | May require careful control of reaction conditions to avoid side reactions, regioselectivity could be an issue with other substitution patterns |

| Typical Yield | 60-80% (estimated) |

Conclusion

This technical guide has detailed three viable and robust synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the equipment and expertise available. The amidation of 2-Fluoro-6-methoxybenzoic acid represents the most direct approach, while the hydrolysis of 2-Fluoro-6-methoxybenzonitrile and the nucleophilic aromatic substitution of 2,6-difluorobenzamide offer valuable alternative strategies. Each of these methods is grounded in well-established principles of organic chemistry and provides a practical framework for the successful synthesis of this important pharmaceutical intermediate.

References

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2388. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021).

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzamide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzamide, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its broader relevance as a structural motif and building block in modern chemical research.

Core Chemical Identity

This compound is a substituted aromatic amide. The strategic placement of the fluoro and methoxy groups ortho to the benzamide functionality imparts unique electronic and conformational properties, making it a valuable scaffold in synthetic chemistry.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly referred to by synonyms such as:

Chemical Structure

The molecular structure consists of a benzene ring substituted with a fluorine atom, a methoxy group (-OCH₃), and a carboxamide group (-CONH₂), all positioned on adjacent carbons.

Caption: Chemical structure of this compound.

Key Chemical Identifiers

Proper identification is critical for regulatory compliance, procurement, and literature searches.

| Identifier | Value | Source |

| CAS Number | 529512-81-0 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| InChIKey | BDJNFURQDZEPLK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C(=O)N | [1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, which are essential for designing experimental conditions, such as solvent selection and purification strategies.

| Property | Value | Unit |

| Molecular Weight | 169.15 | g/mol [1] |

| Monoisotopic Mass | 169.05390666 | Da[1] |

| XLogP3 | 0.1 | - |

| Polar Surface Area | 52.3 | Ų |

| Rotatable Bond Count | 2 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Data sourced from PubChem CID 579738.[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid precursor, 2-Fluoro-6-methoxybenzoic acid[2][3]. This transformation is a cornerstone of organic synthesis and involves the activation of the carboxylic acid followed by amidation.

Causality Behind the Synthetic Strategy

Direct amidation of a carboxylic acid with ammonia is generally unfavorable due to the acid-base reaction that forms a stable ammonium carboxylate salt, which resists dehydration to the amide. Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. A common and cost-effective method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophilic source of ammonia to form the stable amide bond.

Protocol 3.1: Laboratory-Scale Synthesis of this compound

This protocol describes a self-validating system for the synthesis, purification, and confirmation of this compound.

Step 1: Acyl Chloride Formation (Activation)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methoxybenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, add an excess of thionyl chloride (SOCl₂, ~3.0 eq).

-

Rationale: Thionyl chloride serves as both the reagent and solvent. An excess ensures the reaction goes to completion. The inert atmosphere prevents reaction with atmospheric moisture.

-

Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber for off-gassing).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude 2-fluoro-6-methoxybenzoyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Rationale: The reaction is exothermic; cooling helps control the reaction rate and minimize side products.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~2.0-2.5 eq) dropwise with vigorous stirring.

-

Rationale: Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The amide bond is formed with the elimination of HCl, which is neutralized by a second equivalent of ammonia, forming ammonium chloride (NH₄Cl).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

Step 3: Workup and Purification

-

Quench the reaction by adding deionized water. If DCM was used, the product will be in the organic layer.

-

Separate the organic layer. Wash sequentially with dilute HCl (to remove any remaining ammonia), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 4: Characterization (Validation)

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z = 169.15).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, C=O stretch).

-

Melting Point Analysis: To assess purity against a reference value.

-

Relevance in Drug Discovery and Materials Science

The 2-fluoro-6-substituted benzamide motif is of considerable interest in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[4][5].

-

Bioisostere and Conformational Lock: The fluorine atom can act as a bioisostere for hydrogen, but with significantly different electronic properties. Its placement, particularly in an ortho position, can influence the conformation of the amide group, potentially "locking" the molecule into a bioactive conformation.

-

Antibacterial Research: Related structures, such as 2,6-difluorobenzamides, have been identified as allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics[6]. The study of this compound and its derivatives could provide valuable structure-activity relationship (SAR) data in this field.

-

Synthetic Building Block: As a stable and functionalized molecule, it serves as a crucial intermediate for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs)[2][4]. The amide nitrogen can be further functionalized, or the aromatic ring can undergo additional substitutions, making it a versatile starting point for library synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood[7][8].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[8].

-

Avoid inhalation of dust and contact with skin and eyes[7][9].

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579738, this compound. Available: [Link]

-

J&K Scientific. 2-Fluoro-6-methoxybenzaldehyde, 97%. Available: [Link]

-

Saeed, A., et al. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. Available: [Link]

-

Andreini, M., et al. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 27(19), 6296. Available: [Link]

-

Pharmaffiliates. 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737360, 2-Fluoro-6-methoxybenzoic acid. Available: [Link]

-

ResearchGate (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available: [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 [smolecule.com]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-methoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

Physical and chemical properties of 2-Fluoro-6-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-6-methoxybenzamide, a compound of interest in contemporary medicinal chemistry. As a Senior Application Scientist, the aim is to present not just a compilation of data, but a synthesized resource that offers insights into the molecule's characteristics and potential. It is important to note that while foundational data is available, specific experimental values for some properties of this particular benzamide are not widely published in peer-reviewed literature. This guide, therefore, combines available data with well-established principles of organic chemistry to offer a robust profile.

Core Molecular Identity

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a methoxy group, and a carboxamide group. The ortho-positioning of the fluorine and methoxy groups relative to the amide functionality creates a unique electronic and steric environment that can influence its biological activity and chemical reactivity.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 529512-81-0 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C(=O)N | PubChem[1] |

| InChI Key | BDJNFURQDZEPLK-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties: A Blend of Computed and Inferred Data

Table 2: Physical and Chemical Properties

| Property | Value | Data Type | Source/Rationale |

| Melting Point | Not Experimentally Determined | Inferred | Expected to be a solid at room temperature, similar to related benzamides. For comparison, 2-methoxybenzamide has a melting point of 127 °C[2]. The presence of the electronegative fluorine atom may influence crystal lattice energy, likely resulting in a melting point in a similar or slightly higher range. |

| Boiling Point | Not Experimentally Determined | Inferred | Expected to have a high boiling point, characteristic of aromatic amides with intermolecular hydrogen bonding capabilities. |

| Solubility | Not Experimentally Determined | Inferred | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water is expected due to the hydrophobic benzene ring, though the amide and methoxy groups may provide some slight aqueous solubility. |

| XLogP3 | 0.1 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | Computed | PubChem[1] |

Spectral Characterization: The Molecular Fingerprint

While specific, high-resolution spectra for this compound are not publicly archived, we can predict the expected spectral features based on its functional groups. This predictive analysis is a crucial tool in the synthesis and identification of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group will likely appear as a singlet around 3.8-4.0 ppm. The amide protons will present as a broad signal, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (typically >165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the spectra of fluorinated aromatics.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity |

| 3400-3200 | N-H stretch (amide) | Medium-Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methoxy) | Medium |

| ~1680-1650 | C=O stretch (amide I band) | Strong |

| ~1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1100 | C-F stretch | Strong |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 169.15. Fragmentation patterns would likely involve the loss of the amide group, the methoxy group, and potentially the fluorine atom.

Synthesis and Reactivity

Proposed Synthesis Pathway

A robust and common method for the synthesis of benzamides is the amidation of the corresponding carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

-

Step 1: Activation of the Carboxylic Acid. 2-Fluoro-6-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction converts the carboxylic acid to the more reactive acyl chloride. The choice of chlorinating agent and solvent is critical; oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.

-

Step 2: Amidation. The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the solution, to form the primary amide. This reaction is typically exothermic and is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Reactivity Profile

The reactivity of this compound is influenced by its functional groups. The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic. The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the activating methoxy group and the deactivating, ortho-para directing fluorine and amide groups. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

The Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The 2-fluoro-6-methoxy substitution pattern is of particular interest.

-

Metabolic Stability: The fluorine atom at the 2-position can block metabolic oxidation at that site, a common pathway for drug deactivation.

-

Conformational Control: The steric bulk and electronegativity of the ortho-substituents can restrict the rotation of the amide bond, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site.

While specific studies on this compound are limited, the broader class of fluorinated benzamides has shown promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Caption: Recommended safe handling workflow for this compound.

Conclusion and Future Directions

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential for enhanced pharmacological properties. While there is a need for more extensive experimental characterization of this compound, the available data and predictive analyses provide a solid foundation for its use in research and development. Future work should focus on obtaining precise experimental data for its physical properties, exploring its reactivity in greater detail, and investigating its potential as a scaffold for the development of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Capot Chemical Co., Ltd. (2013). MSDS of 2-Fluoro-6-methoxybenzaldehyde. [Link not available]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. [Link]

-

Fisher Scientific. (n.d.). 2-Fluoro-6-methoxybenzaldehyde SDS. [Link]

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubMed Central. (2012). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubChem. 2-Fluoro-6-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link not available]

-

PubMed Central. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

-

ACS Publications. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

(2025). 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]

-

PubMed. (2010). Synthesis and CYP24A1 Inhibitory Activity of (E)-2-(2-substituted Benzylidene)- And 2-(2-substituted benzyl)-6-methoxy-tetralones. [Link]

- (n.d.). NMR Chemical Shifts. [Link not available]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

-

PubMed Central. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

-

(n.d.). 2-Fluoro-6-hydroxy-N-methoxy-N-methylbenzamide,406212-40-6. [Link]

-

NIST. (n.d.). 2-Methoxybenzamide. [Link]

-

Chemcasts. (n.d.). 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) Properties | Density, Cp, Viscosity. [Link]

-

PubChem. 2-fluoro-N-methoxy-6-methylbenzamide. National Center for Biotechnology Information. [Link]

- (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link not available]

-

UCL. (n.d.). Chemical shifts. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. [Link]

-

PubMed Central. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. [Link]

- (n.d.). Table of Characteristic IR Absorptions. [Link not available]

-

ResearchGate. (n.d.). Flow‐based amide synthesis using Al2O3 as Lewis acid catalyst by Orsy... [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. [Link]

-

PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

YouTube. (2025). How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]

-

NIH. (n.d.). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. [Link]

-

PubMed. (2014). Synthesis of regiospecifically fluorinated conjugated dienamides. [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzamide [webbook.nist.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Preliminary Screening of 2-Fluoro-6-methoxybenzamide: A Technical Guide to Unveiling Biological Activity

This guide provides a comprehensive framework for the initial biological evaluation of 2-Fluoro-6-methoxybenzamide, a novel compound with potential therapeutic applications. As drug discovery necessitates a multi-faceted approach, this document outlines a logical, tiered screening cascade, commencing with computational predictions and progressing to foundational in vitro assays. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable data for informed decision-making in early-stage drug development.

Introduction to this compound and the Benzamide Scaffold

This compound is a small molecule belonging to the benzamide class of compounds.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. These include, but are not limited to, antipsychotic, antiemetic, and anticonvulsant effects.[2][3] The mechanisms of action for benzamide derivatives are diverse, often involving the modulation of dopamine receptors or voltage-gated ion channels.[2][3][4][5] Furthermore, some benzamides have been shown to inhibit enzymes such as inosine 5'-monophosphate dehydrogenase (IMPDH), which is a target in cancer and virology.[6]

The subject of this guide, this compound, possesses a unique substitution pattern on the aromatic ring. The presence of a fluorine atom at the 2-position and a methoxy group at the 6-position is anticipated to significantly influence its physicochemical properties and biological target interactions. Fluorine substitution, in particular, can enhance binding affinity, metabolic stability, and membrane permeability.[7][8] This guide will delineate a systematic approach to elucidating the biological potential of this specific molecule.

Phase I: In Silico Profiling - Predicting Biological Potential

Before embarking on resource-intensive wet lab experiments, a thorough in silico analysis is indispensable for predicting the compound's pharmacokinetic properties and potential biological targets.[9][10] This computational screening allows for early identification of potential liabilities and helps in prioritizing subsequent experimental assays.[11]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is the prediction of the compound's ADMET profile.[11][12][13] Various computational models, including quantitative structure-activity relationship (QSAR) approaches, can be employed to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.[11][12]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 169.15 g/mol [1] | Compliant with Lipinski's Rule of Five, suggesting good absorption. |

| LogP | 0.1[1] | Indicates moderate lipophilicity, favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability. |

| Predicted Oral Bioavailability | High | Suggests potential for oral administration. |

| Predicted BBB Permeability | Moderate to High | May have central nervous system activity. |

| Predicted Toxicity | Low risk of major organ toxicity | Favorable safety profile for further investigation. |

Note: The values in this table are hypothetical and would be generated using specialized ADMET prediction software.

Molecular Target Prediction

Computational methods can also predict potential biological targets by comparing the structure of this compound to libraries of compounds with known biological activities.[14][15] This "target fishing" approach can provide valuable hypotheses for its mechanism of action.

Workflow for In Silico Target Prediction:

Caption: Tiered in vitro screening cascade for this compound.

Examples of Secondary Assays:

-

Dopamine Receptor Binding Assay: A competitive binding assay using radiolabeled ligands for D2 and D3 receptors to determine the binding affinity of this compound.

-

Electrophysiology Patch-Clamp: To assess the modulatory effects of the compound on voltage-gated sodium or calcium channels in neuronal cell lines.

-

IMPDH Enzyme Inhibition Assay: A biochemical assay to measure the direct inhibitory effect of the compound on the activity of purified IMPDH enzyme.

Data Interpretation and Future Directions

The culmination of the in silico and in vitro screening data will provide a preliminary biological activity profile for this compound. If the compound exhibits low cytotoxicity and significant activity in one or more of the secondary assays, further investigation is warranted. This would include more detailed mechanistic studies, lead optimization to improve potency and selectivity, and eventual progression to in vivo animal models.

This structured, hypothesis-driven approach to preliminary screening ensures that resources are utilized efficiently and that the most promising compounds are advanced in the drug discovery pipeline. The combination of computational and experimental methods provides a robust foundation for understanding the therapeutic potential of novel chemical entities like this compound.

References

-

Toward in silico structure-based ADMET prediction in drug discovery. (2012). Drug Discovery Today. [Link]

-

In silico ADMET prediction: recent advances, current challenges and future trends. (2013). ADMET & DMPK. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Benzamides: Sulpiride. Pharmaguideline. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Consensus on the use of substituted benzamides in psychiatric patients. (2011). Annals of General Psychiatry. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2000). Advances in Enzyme Regulation. [Link]

-

This compound. PubChem. [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). Journal of Biomolecular Screening. [Link]

-

How to Develop a Successful in vitro Screening Strategy. Domainex. [Link]

-

In Vitro Assay Development Services. Charles River Laboratories. [Link]

-

Pharmacological classification of benzamides. (1981). Journal de Pharmacologie. [Link]

-

Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). Methods in Molecular Biology. [Link]

-

What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Ardena. [Link]

-

2-fluoro-N-methoxy-6-methylbenzamide. (2026). PubChem. [Link]

-

Biological Screening of Herbal Drugs in detailed. Slideshare. [Link]

-

Considerations Related to Small-molecule Screening Collections. (2016). The Royal Society of Chemistry. [Link]

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (2023). Molecules. [Link]

-

2-Fluoro-6-methoxybenzaldehyde. PubChem. [Link]

-

Predicting novel targets with Bayesian machine learning by integrating multiple biological signatures. (2024). Nature Communications. [Link]

-

2-fluoro-6-methoxybenzalDehyDe. Active Biopharma. [Link]

-

A precise comparison of molecular target prediction methods. (2024). ChemRxiv. [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 [smolecule.com]

- 8. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugpatentwatch.com [drugpatentwatch.com]

- 10. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 11. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 12. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Predicting novel targets with Bayesian machine learning by integrating multiple biological signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Synthesis of novel 2-Fluoro-6-methoxybenzamide derivatives

An In-Depth Technical Guide to the Synthesis of Novel 2-Fluoro-6-methoxybenzamide Derivatives

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged motif in modern medicinal chemistry. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This guide provides a comprehensive overview of robust and versatile synthetic strategies for accessing novel derivatives of this core structure. We will delve into the mechanistic rationale behind key transformations, including Directed ortho-Metalation (DoM), palladium-catalyzed cross-coupling reactions, and advanced amide bond formations. This document is intended for researchers and drug development professionals, offering both theoretical grounding and field-proven experimental protocols.

Strategic Importance in Drug Discovery

Benzamide derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[2][3] The introduction of a fluorine atom, particularly at the ortho position, creates unique electronic and conformational effects.[4] It can act as a hydrogen bond acceptor and induce a specific conformational bias in the molecule, which can be critical for potent and selective target engagement.[5] The adjacent methoxy group further modulates the electronic character of the aromatic ring and provides an additional point for hydrogen bonding. Consequently, this compound derivatives are highly sought-after intermediates in programs targeting a variety of diseases.[6][7]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of functionalized this compound derivatives can be approached from several angles. The optimal route depends on the desired substitution pattern and the available starting materials. We will explore three primary strategies:

-

Strategy A: Amide Bond Formation. Building from a pre-functionalized 2-fluoro-6-methoxybenzoic acid. This is ideal for late-stage diversification of the amide component.

-

Strategy B: Directed ortho-Metalation (DoM). Leveraging the powerful directing capabilities of the amide and methoxy groups to regioselectively functionalize the aromatic core.[8]

-

Strategy C: Palladium-Catalyzed Cross-Coupling. Employing reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form carbon-carbon or carbon-nitrogen bonds on a halogenated scaffold.[9][10]

Caption: Overview of primary synthetic strategies.

Strategy B: Directed ortho-Metalation (DoM) - The Power User's Choice

Directed ortho-Metalation (DoM) is arguably the most powerful and versatile method for synthesizing polysubstituted aromatic compounds regioselectively.[8][11] The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[12] In the this compound system, both the amide and methoxy groups can function as DMGs. However, the N,N-disubstituted amide is one of the most powerful DMGs known, reliably directing lithiation to the C5 position.[13]

Mechanistic Rationale

The process begins with the coordination of an alkyllithium base (typically s-BuLi in the presence of TMEDA) to the carbonyl oxygen of the amide.[13] This pre-coordination complex positions the alkyl group to abstract the most acidic proton, which is at the C5 position, ortho to the potent amide DMG. The resulting aryllithium species is then trapped in situ with a suitable electrophile.

Caption: Workflow for Directed ortho-Metalation.

Detailed Experimental Protocol: Synthesis of 5-Iodo-2-fluoro-6-methoxy-N,N-diethylbenzamide

This protocol provides a robust method for introducing an iodine atom, a versatile handle for subsequent cross-coupling reactions.

Materials:

-

2-Fluoro-6-methoxy-N,N-diethylbenzamide (1.0 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

-

sec-Butyllithium (s-BuLi) (1.2 eq, 1.4 M in cyclohexane)

-

Iodine (I₂) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine, Ethyl Acetate, MgSO₄

Procedure:

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-fluoro-6-methoxy-N,N-diethylbenzamide and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add TMEDA, followed by the dropwise addition of s-BuLi. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Dissolve iodine in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

-

Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction: Dilute with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Scope and Limitations

The power of the DoM strategy lies in its broad electrophile scope. A variety of functional groups can be installed at the C5 position.

| Electrophile | Reagent | Resulting Functional Group | Approximate Yield (%) |

| Iodination | I₂ | -I | 85-95% |

| Silylation | TMSCl | -Si(CH₃)₃ | 90-98% |

| Borylation | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) | 70-85% |

| Formylation | DMF | -CHO | 65-75% |

| Carboxylation | CO₂ (gas) | -COOH | 70-80% |

Causality: The choice of a sterically hindered but highly basic alkyllithium like s-BuLi, complexed with TMEDA, is crucial for efficient deprotonation without competing nucleophilic attack on the amide carbonyl. The low temperature (-78 °C) is essential to maintain the stability of the aryllithium intermediate and prevent side reactions.[11]

Strategy C: Palladium-Catalyzed Cross-Coupling

For derivatives where functionality is required at positions not easily accessible via DoM, or for constructing biaryl systems, palladium-catalyzed cross-coupling is the method of choice.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide.[10][14] Starting from the 5-iodo derivative synthesized via DoM, a wide range of aryl, heteroaryl, or vinyl groups can be introduced.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[14] The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds.[9][15] It allows for the coupling of an aryl halide with a primary or secondary amine.[16][17] This is particularly useful for synthesizing derivatives where a nitrogen-linked substituent is desired on the aromatic ring.

Expertise in Practice: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the crucial reductive elimination step, especially with challenging substrates.[17] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical and must be optimized for the specific amine and aryl halide coupling partners.[17]

Conclusion

The synthesis of novel this compound derivatives is a key task in modern drug discovery. This guide has outlined the principal synthetic strategies available to the medicinal chemist. While direct amide formation is a classic approach, the strategic application of Directed ortho-Metalation offers unparalleled control over the regioselective functionalization of the aromatic core. Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig provide powerful tools for building molecular complexity. By understanding the mechanistic underpinnings and practical considerations of these methods, researchers can efficiently access a diverse range of novel chemical entities for biological evaluation.

References

- Title: Directed (ortho)

-

Title: N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics Source: Organic Letters - ACS Publications URL: [Link]

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Suzuki-Miyaura coupling of benzamide 4 with various boronic acids Source: ResearchGate URL: [Link]

-

Title: Directed ortho metalation Source: Wikipedia URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry - PubMed URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: Current Topics in Medicinal Chemistry - PubMed URL: [Link]

-

Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

-

Title: ortho metalation Source: Andrew G Myers Research Group, Harvard University URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: Molecules - MDPI URL: [Link]

-

Title: 2-Fluoro-N-(4-methoxyphenyl)benzamide Source: Acta Crystallographica Section E - PMC URL: [Link]

-

Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: Molecules - PMC URL: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Solubility Profile of 2-Fluoro-6-methoxybenzamide in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Fluoro-6-methoxybenzamide, a compound of interest in contemporary drug discovery and chemical research. In the absence of extensive published solubility data, this document emphasizes the foundational principles governing solubility and provides detailed, field-proven protocols for its empirical determination. The guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the solubility of this molecule and practical methodologies for generating reliable experimental data. We will explore the physicochemical properties of this compound, predict its solubility behavior based on molecular structure, and present a robust experimental workflow for quantitative solubility assessment in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For drug development professionals, a compound's solubility is a critical determinant of its bioavailability and therapeutic efficacy.[2][3][4] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, creating significant hurdles in preclinical and clinical development.[2][3][4] In the context of chemical synthesis and analysis, understanding a compound's solubility is paramount for reaction optimization, purification, and formulation.

This compound (C₈H₈FNO₂) is a substituted benzamide with potential applications in medicinal chemistry. Its molecular structure, featuring a fluorinated and methoxylated benzene ring coupled to an amide group, presents an interesting case for solubility analysis. This guide will provide the necessary tools to thoroughly characterize its solubility profile.

Physicochemical Properties of this compound: A Predictive Analysis

A molecule's solubility is intrinsically linked to its physicochemical properties. The interplay of these characteristics with the properties of the solvent dictates the extent of dissolution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[5] |

| Molecular Weight | 169.15 g/mol | PubChem[5] |

| XLogP3 | 0.1 | PubChem[5] |

| Hydrogen Bond Donors | 1 (from the amide -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from the amide C=O, the methoxy oxygen, and the fluorine atom) | Calculated |

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" is a fundamental concept in predicting solubility.[1][6] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[1][6] The polarity of this compound is influenced by several functional groups:

-

Amide Group (-CONH₂): This group is highly polar and capable of both donating and accepting hydrogen bonds, which should enhance solubility in polar protic solvents like water and alcohols.[7][8][9][10]

-

Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Fluoro Group (-F): While fluorine is highly electronegative, its contribution to hydrogen bonding as an acceptor is weaker than that of oxygen or nitrogen. However, it does increase the overall polarity of the molecule.

-

Benzene Ring: The aromatic ring is non-polar and will contribute to solubility in non-polar or moderately polar solvents.

The calculated XLogP3 value of 0.1 suggests that this compound has a relatively balanced hydrophilic and lipophilic character, indicating it may exhibit some solubility in both polar and non-polar solvents.[5]

The Influence of Hydrogen Bonding

The ability of a solute to form hydrogen bonds with a solvent significantly enhances its solubility.[7][8][9][10][11] this compound possesses one hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the C=O of the amide, the oxygen of the methoxy group, and the fluorine atom). This structural feature is expected to facilitate its dissolution in protic solvents such as water, ethanol, and methanol, which can act as both hydrogen bond donors and acceptors.[7][8][9]

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of readily available public data, an empirical determination of the solubility of this compound is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[12][13]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a measure of the true solubility of the most stable crystalline form of the compound.[14][15]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[2][3][4][16] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions and is highly dependent on the experimental conditions.[16][17]

For foundational research and drug development, determining the thermodynamic solubility is paramount for understanding the intrinsic properties of the compound.

The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-